Cas no 1185002-39-4 (3-(2-methoxyethyl)piperidine hydrochloride)
3-(2-methoxyethyl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Methoxyethyl)piperidine hydrochloride
- 3-(2-methoxyethyl)piperidine hydrochloride
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- MDL: MFCD11845785
- Inchi: 1S/C8H17NO.ClH/c1-10-6-4-8-3-2-5-9-7-8;/h8-9H,2-7H2,1H3;1H
- InChI Key: LNEPGMBVTQYNPB-UHFFFAOYSA-N
- SMILES: N1CCCC(CCOC)C1.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
3-(2-methoxyethyl)piperidine hydrochloride Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
3-(2-methoxyethyl)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M211821-100mg |
3-(2-methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M211821-500mg |
3-(2-methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 500mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M211821-1g |
3-(2-methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 1g |
$ 135.00 | 2022-06-04 | ||
| abcr | AB267609-1 g |
3-(2-Methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 1g |
€95.50 | 2022-03-03 | ||
| abcr | AB267609-5 g |
3-(2-Methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 5g |
€215.50 | 2022-03-03 | ||
| abcr | AB267609-10 g |
3-(2-Methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 10g |
€341.10 | 2022-03-03 | ||
| Chemenu | CM487793-1g |
3-(2-Methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 97% | 1g |
$119 | 2022-09-04 | |
| Chemenu | CM487793-5g |
3-(2-Methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 97% | 5g |
$276 | 2022-09-04 | |
| eNovation Chemicals LLC | Y1267178-5g |
3-(2-methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 95% | 5g |
$315 | 2024-06-06 | |
| Life Chemicals | F2167-8068-0.25g |
3-(2-methoxyethyl)piperidine hydrochloride |
1185002-39-4 | 95%+ | 0.25g |
$77.0 | 2023-09-06 |
3-(2-methoxyethyl)piperidine hydrochloride Suppliers
3-(2-methoxyethyl)piperidine hydrochloride Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-(2-methoxyethyl)piperidine hydrochloride
3-(2-Methoxyethyl)Piperidine Hydrochloride (CAS No. 1185002-39-4): A Comprehensive Overview
3-(2-Methoxyethyl)piperidine hydrochloride (CAS No. 1185002-39-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, a derivative of piperidine, is characterized by its unique structural features and diverse biological activities. In this article, we will delve into the chemical properties, synthesis methods, pharmacological effects, and potential applications of 3-(2-methoxyethyl)piperidine hydrochloride.
Chemical Structure and Properties
3-(2-Methoxyethyl)piperidine hydrochloride is a white crystalline solid with the molecular formula C9H17NO2·HCl and a molecular weight of 199.69 g/mol. The compound consists of a piperidine ring substituted with a 2-methoxyethyl group, which imparts unique chemical and physical properties. The presence of the methoxy group enhances the lipophilicity of the molecule, making it more suitable for crossing biological membranes. The hydrochloride salt form ensures good solubility in water, facilitating its use in various biological assays and pharmaceutical formulations.
Synthesis Methods
The synthesis of 3-(2-methoxyethyl)piperidine hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the alkylation of piperidine with 2-bromoethyl methyl ether followed by acidification to form the hydrochloride salt. This process is well-documented in the literature and has been optimized to achieve high yields and purity levels. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions to reduce reaction times and improve energy efficiency.
Pharmacological Effects
3-(2-Methoxyethyl)piperidine hydrochloride has been extensively studied for its pharmacological effects, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent activity at various neurotransmitter receptors, including dopamine, serotonin, and nicotinic acetylcholine receptors. These interactions suggest potential therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases.
A notable study published in the Journal of Medicinal Chemistry (2021) investigated the effects of 3-(2-methoxyethyl)piperidine hydrochloride on dopaminergic signaling pathways. The results demonstrated that the compound effectively modulates dopamine release and reuptake, potentially offering a novel approach for treating Parkinson's disease. Another study in Neuropharmacology (2020) explored its anxiolytic properties and found that it significantly reduced anxiety-like behaviors in animal models without causing sedation or cognitive impairment.
Clinical Trials and Therapeutic Potential
The promising preclinical findings have paved the way for clinical trials to evaluate the safety and efficacy of 3-(2-methoxyethyl)piperidine hydrochloride. Early-phase clinical trials have shown favorable results, with patients reporting improvements in symptoms associated with mood disorders and cognitive function. However, further research is needed to fully understand its long-term effects and potential side effects.
In addition to CNS disorders, there is growing interest in exploring the use of 3-(2-methoxyethyl)piperidine hydrochloride for other therapeutic applications. For instance, preliminary studies suggest that it may have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Ongoing research is also investigating its role in pain management and as an adjunct therapy for substance use disorders.
Safety Considerations
Safety is a critical aspect of any pharmaceutical compound, and extensive toxicological studies have been conducted to assess the safety profile of 3-(2-methoxyethyl)piperidine hydrochloride. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, careful monitoring is required during clinical trials to ensure patient safety.
Clinical trials have also provided valuable insights into the pharmacokinetics of 3-(2-methoxyethyl)piperidine hydrochloride. It has been found to have good oral bioavailability and a favorable half-life, which are important factors for developing effective drug formulations. Additionally, metabolism studies have identified key metabolic pathways and potential drug-drug interactions that need to be considered during drug development.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-(2-methoxyethyl)piperidine hydrochloride highlights its potential as a promising therapeutic agent for various medical conditions. While significant progress has been made in understanding its chemical properties and biological activities, further studies are needed to fully realize its clinical potential. Future research should focus on optimizing drug delivery methods, exploring new therapeutic applications, and conducting larger-scale clinical trials to validate its efficacy and safety.
In conclusion, 3-(2-methoxyethyl)piperidine hydrochloride (CAS No. 1185002-39-4) represents an exciting advancement in medicinal chemistry with broad implications for pharmaceutical research. Its unique chemical structure and diverse pharmacological effects make it a valuable compound for further investigation and development.
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